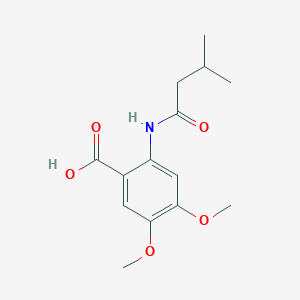

4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid

Description

Properties

IUPAC Name |

4,5-dimethoxy-2-(3-methylbutanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-8(2)5-13(16)15-10-7-12(20-4)11(19-3)6-9(10)14(17)18/h6-8H,5H2,1-4H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXBCZDZXGPYFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4,5-dimethoxybenzoic acid.

Amidation Reaction: The 4,5-dimethoxybenzoic acid is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.

Purification: The product is purified using recrystallization or chromatography techniques to obtain high-purity this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Altering Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Toxicity and Physicochemical Properties

*Predicted using QSTR models .

Biological Activity

The molecular formula of 4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid is C14H19NO5, with a CAS number of 701272-59-5. The compound's structure can be illustrated as follows:

This configuration may influence its reactivity and interactions with biological targets.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are not available, relevant findings from related compounds provide insight into its potential biological activities:

- Larvicidal Activity : A study on larvicidal activity against Aedes aegypti demonstrated that certain methoxy-substituted benzoic acids possess significant insecticidal properties. For example, a compound similar in structure exhibited LC50 values significantly lower than those of standard insecticides . This indicates a promising avenue for further exploration of this compound in pest control.

- Toxicological Assessments : In the context of mammalian toxicity, studies have shown that some benzoic acids do not exhibit adverse effects on vital organs at tested doses . This suggests that this compound may also have a favorable safety profile.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3,5-Dimethoxybenzoic Acid | Two methoxy groups | Anti-inflammatory properties |

| 4-Methoxybenzoic Acid | One methoxy group | Mild cytotoxicity against cancer cells |

| 4,5-Dimethoxy-2-nitrobenzoic Acid | Nitro group instead of amide | Potential insect repellent |

| 4,5-Dimethoxybenzamide | Amide functional group | Antioxidant activity |

The comparison highlights the diversity within this chemical class while underscoring the unique features of this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4,5-dimethoxyanthranilic acid with 3-methylbutanoyl chloride under anhydrous conditions. Key parameters include:

- Catalysis : Use of glacial acetic acid as a catalyst to enhance acylation efficiency (5 drops per 0.001 mol substrate) .

- Reflux Duration : Extended reflux (4–6 hours) ensures complete reaction but risks decomposition; monitor via TLC or HPLC .

- Purification : Post-reaction solvent evaporation under reduced pressure followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm) and amide protons (δ 6.5–7.2 ppm). Use DMSO-d6 to resolve overlapping signals .

- LC-MS : Confirm molecular weight (MW: ~325 g/mol) and detect impurities via high-resolution MS (e.g., ESI+ mode) .

- IR Spectroscopy : Identify carbonyl stretches (amide C=O: ~1650 cm⁻¹; carboxylic acid C=O: ~1700 cm⁻¹) .

- Conflict Resolution : Cross-validate using 2D NMR (COSY, HSQC) and X-ray crystallography for ambiguous assignments .

Q. How does the compound’s solubility profile affect experimental design in pharmacological studies?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary solvent), PBS (pH 7.4), and simulated gastric fluid. Low aqueous solubility (<1 mg/mL) necessitates formulation with surfactants (e.g., Tween-80) or cyclodextrins .

- Bioavailability Studies : Use pharmacokinetic models to correlate solubility with absorption rates in in vivo assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding networks?

- Methodological Answer :

- Crystallization : Optimize crystal growth via vapor diffusion using ethanol/water mixtures at 4°C .

- SHELX Refinement : Use SHELXL for structure solution, focusing on anisotropic displacement parameters for methoxy and amide groups .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., carboxylic acid dimerization) to explain stability or polymorphism .

Q. What computational strategies predict the compound’s biological targets and structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase (COX) or cytochrome P450 enzymes, guided by structural analogs .

- QSAR Modeling : Train models on analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to correlate substituent effects (e.g., methoxy vs. methyl groups) with activity .

Q. What metabolic pathways are implicated in the compound’s biotransformation, and how are metabolites identified?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Quench reactions at 0, 15, 30, 60 minutes .

- Metabolite Profiling : Use LC-MS/MS in MRM mode to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Compare with synthetic standards .

Q. How can contradictions in reported biological activity data (e.g., anti-inflammatory vs. inactive results) be systematically addressed?

- Methodological Answer :

- Dose-Response Validation : Re-test activity across multiple concentrations (1 nM–100 µM) in primary cell lines (e.g., RAW 264.7 macrophages) .

- Assay Interference Controls : Rule out false positives via counter-screens (e.g., LDH cytotoxicity assays) and redox-sensitive probe validation .

Q. What challenges arise in synthesizing and purifying halogenated or fluorinated analogs, and how are they mitigated?

- Methodological Answer :

- Halogenation : Use N-bromosuccinimide (NBS) or Selectfluor® under inert atmospheres to minimize side reactions .

- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.